3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone

Description

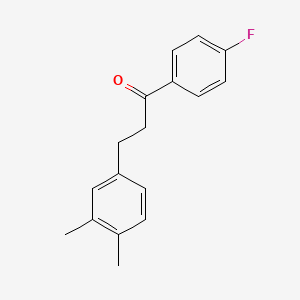

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone is a propiophenone derivative featuring a 3,4-dimethylphenyl group attached to the α-carbon of the ketone and a fluorine atom at the 4'-position of the aromatic ring. Propiophenones are pivotal in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and materials science. The 3,4-dimethylphenyl group contributes steric bulk and electron-donating effects, while the 4'-fluorine atom introduces electron-withdrawing characteristics, influencing reactivity and physical properties .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECIGUXAFIQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644842 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-29-8 | |

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis:

- The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of derivatives with varied functional groups.

-

Chemical Reactions:

- It can undergo oxidation to form carboxylic acids or aldehydes, reduction to alcohols, and substitution reactions involving nucleophiles.

Biology

- Biological Activity:

-

Enzyme Inhibition Studies:

- The compound has been investigated for its role in inhibiting enzymes linked to cancer progression, suggesting its potential therapeutic applications in oncology.

Industry

-

Production of Specialty Chemicals:

- Utilized in the formulation of specialty chemicals and materials due to its unique chemical properties.

- Pharmaceutical Research:

Case Studies

- Anticancer Activity:

- Antimicrobial Properties:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The table below compares key parameters of 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone with two closely related compounds:

*Formula inferred by replacing Cl in ’s compound with H.

Key Observations:

Substituent Influence on Molecular Weight :

- The chlorine atom in the 3'-chloro analog increases its molecular weight by ~34.45 g/mol compared to the target compound. The trifluoromethyl (CF₃) group in the third compound further elevates molecular weight due to three fluorine atoms.

The CF₃ group () is a stronger EWG, significantly polarizing the aromatic ring.

Physical Properties :

- The 3'-chloro analog’s higher density (1.177 g/cm³) and boiling point (420.4°C) compared to the target compound’s estimates suggest that heavier halogens enhance intermolecular forces (e.g., dipole-dipole interactions).

NMR and IR Data (Inferred from Analogs):

¹H-NMR :

- The 4'-F substituent would deshield adjacent aromatic protons (δ ~7.0–7.5 ppm). Methyl groups on the 3,4-dimethylphenyl moiety would appear as singlets near δ 2.2–2.5 ppm.

- In the 3'-chloro analog (), the chlorine atom would further deshield neighboring protons, shifting signals upfield or downfield depending on proximity .

¹³C-NMR :

- The carbonyl carbon (C=O) typically resonates at δ ~190–210 ppm. Fluorine’s electronegativity would deshield the 4'-aromatic carbon, shifting it to δ ~160–165 ppm.

IR :

- A strong C=O stretch near 1700 cm⁻¹ and C-F/C-Cl stretches between 1100–1250 cm⁻¹ would dominate the spectrum.

Biological Activity

3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies.

This compound is an aromatic ketone characterized by a fluorine atom and two methyl groups on the phenyl ring. The synthesis typically involves the Friedel-Crafts acylation method, where a dimethyl-substituted phenyl compound reacts with propionyl chloride in the presence of a Lewis acid catalyst.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives synthesized from similar structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone . This suggests that modifications to the phenyl ring can enhance anti-inflammatory properties.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity. In vitro studies have shown that related compounds exhibit inhibitory effects against various bacterial strains including E. coli and Staphylococcus aureus. For example, certain derivatives were tested against Mycobacterium tuberculosis (MTB) and showed significant inhibition at concentrations around 6.25 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 6.25 µg/mL |

| Compound B | S. aureus | 2 µg/mL |

| Compound C | Bacillus subtilis | 40 µg/mL |

Anticancer Activity

In addition to its anti-inflammatory and antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example, modifications that introduce electron-withdrawing groups have been linked to enhanced anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | Viability (%) at 50 µM |

|---|---|---|

| Compound D | Caco-2 | 54.9 |

| Compound E | A549 | 106.1 |

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

- Anti-inflammatory Study : A study demonstrated the effectiveness of a structurally similar compound in reducing inflammation markers in a murine model of arthritis, achieving a reduction in TNF-α levels by approximately 75% .

- Antimicrobial Study : In another study, derivatives were tested against multidrug-resistant strains of bacteria, showing promising results with MIC values significantly lower than traditional antibiotics .

- Anticancer Study : A recent investigation into the anticancer potential of modified phenyl ketones revealed that specific substitutions could lead to enhanced apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.